molecular formula C15H16N2O4S B374766 N-benzyl-2-methoxy-5-sulfamoylbenzamide CAS No. 113681-63-3

N-benzyl-2-methoxy-5-sulfamoylbenzamide

Cat. No.: B374766
CAS No.: 113681-63-3
M. Wt: 320.4g/mol
InChI Key: KKQMTVANOUSGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-sulfamoyl-benzamide is an experimental small molecule recognized in scientific research for its activity as a carbonic anhydrase inhibitor, specifically targeting the Carbonic Anhydrase II (CA2) isozyme . This mechanism of action places it within a class of compounds studied for their potential to modulate critical physiological processes. Research into sulfamoyl benzamide derivatives, the broader chemical class to which this compound belongs, has revealed a diverse and promising range of biological activities. Scientific investigations have identified related compounds as potent and selective inhibitors for various human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are ectoenzymes involved in regulating vascular tone, thrombosis, and inflammation . Furthermore, structural analogs have been explored as inhibitors of the NLRP3 inflammasome, a key component in the pathway of inflammatory diseases . The value of N-benzyl-2-methoxy-5-sulfamoylbenzamide to the research community lies in its utility as a chemical probe for investigating carbonic anhydrase function and for exploring the therapeutic potential of sulfamoyl benzamide derivatives in preclinical studies. This product is strictly For Research Use Only.

Properties

CAS No.

113681-63-3

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4g/mol

IUPAC Name

N-benzyl-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C15H16N2O4S/c1-21-14-8-7-12(22(16,19)20)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)

InChI Key

KKQMTVANOUSGIO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

5-(2-Benzoylethenyl)-N-Benzyl-2-Methoxybenzenesulfonamide
  • Key Difference : Replaces the sulfamoyl group with a benzoylethenyl moiety.
  • However, the absence of the sulfamoyl group may reduce hydrogen-bonding capacity, affecting biological activity.
  • Synthesis : Prepared via nucleophilic acyl substitution, yielding compounds with distinct pharmacokinetic profiles compared to sulfamoyl derivatives .
5-Bromo-2-Methoxy-N-(3-Methyl-6-Hydroxybenzoxazol-5-yl)Benzenesulfonamide
  • Key Difference : Features a bromine atom at position 5 and a benzoxazole ring.

Variations in the Amide Substituent

N-1-Ethyl-2-Pyrrolidinylmethyl-2-Methoxy-5-Sulfamoylbenzamide
  • Key Difference : Replaces the benzyl group with a pyrrolidine-containing substituent.
  • Impact : The pyrrolidine group introduces a tertiary amine, increasing solubility in polar solvents. This modification may enhance central nervous system (CNS) penetration, aligning with its reported tranquilizing effects .
  • Synthesis : Utilizes 1-methyl-2-chloropyridinium iodide as a coupling agent, ensuring high yields (reported >80%) at mild temperatures (20–40°C) .
2-Bromo-5-Methoxy-N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Benzamide
  • Key Difference : Substitutes the benzyl group with a heterocyclic (thiophene-furan) chain.
  • Bromine at position 2 further increases steric bulk and electron-withdrawing effects .

Sulfonamide vs. Sulfamoyl Derivatives

N-Substituted-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide
  • Key Difference : Contains a chlorine atom at position 5 and a sulfonamide (-SO₂NH₂) group instead of sulfamoyl (-SO₂NHCO-).
  • Impact: The sulfonamide group is less sterically hindered, facilitating interactions with enzymes like carbonic anhydrase.
2-Phenylbenzimidazole-5-Sulfonic Acid
  • Key Difference : Replaces the benzamide scaffold with a benzimidazole-sulfonic acid structure.
  • Impact : The sulfonic acid group increases water solubility, making it suitable for topical applications (e.g., sunscreen agents like Ensulizole). However, the lack of an amide bond reduces stability under acidic conditions .

Key Research Findings

  • Sulfamoyl vs. Sulfonamide : Sulfamoyl derivatives exhibit enhanced hydrogen-bonding capacity, improving interactions with serine proteases and ion channels .
  • Heterocyclic Substituents : Compounds with benzoxazole or thiophene-furan groups show higher selectivity in enzyme inhibition assays, likely due to planar aromatic interactions .
  • Synthetic Efficiency : The use of 1-methyl-2-chloropyridinium iodide in coupling reactions minimizes by-products and reduces reaction times to <6 hours .

Preparation Methods

Synthesis of 2-Methoxy-5-Sulfamoylbenzoic Acid

This intermediate is synthesized via two established routes:

Route A: Nitration-Reduction-Sulfamoylation Sequence

  • Nitration : 2-Methoxybenzoic acid undergoes nitration at position 5 using fuming HNO₃ in H₂SO₄, yielding 2-methoxy-5-nitrobenzoic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 2-methoxy-5-aminobenzoic acid.

  • Sulfamoylation : The amine reacts with chlorosulfonic acid (ClSO₃H) in dry pyridine, followed by treatment with NH₃ gas to introduce the sulfamoyl group.

Reaction Conditions :

  • Sulfamoylation: 0–5°C, 4–6 hours, pyridine as base.

  • Yield: 85–92% after recrystallization from ethanol/water.

Route B: Direct Nucleophilic Substitution

  • Chlorination : 2-Methoxy-5-chlorobenzoic acid is prepared via radical chlorination using Cl₂/FeCl₃.

  • Sulfamoylation : The chloride undergoes nucleophilic displacement with sodium aminosulfonate (NaSO₂NH₂) in tetrahydrofuran (THF) at 45–60°C for 8–16 hours, catalyzed by CuCl.

Optimized Parameters :

  • Molar ratio (chloride : NaSO₂NH₂): 1 : 1.1.

  • Catalyst: CuCl (5 mol%).

  • Yield: 94–96%.

Acyl Chloride Formation and Amidation

Synthesis of 2-Methoxy-5-Sulfamoylbenzoyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

Procedure :

  • 2-Methoxy-5-sulfamoylbenzoic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in dry benzene for 4 hours.

  • Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow solid.

Yield : 97%.

Coupling with Benzylamine

The acyl chloride reacts with benzylamine to form the target amide:

Protocol :

  • Solvent : Methyl ethyl ketone (MEK) or THF.

  • Stoichiometry : Acyl chloride (1 equiv), benzylamine (1.1 equiv).

  • Conditions : Dropwise addition at 0–5°C, stirred for 2 hours, then warmed to room temperature.

  • Workup : The mixture is filtered, washed with cold MEK, and dried under vacuum.

Yield : 80–85%.

Alternative One-Pot Synthesis

A streamlined method combines sulfamoylation and amidation in a single reactor:

Steps :

  • 2-Methoxy-5-chlorobenzoic acid (1 equiv), NaSO₂NH₂ (1.1 equiv), CuCl (5 mol%), and THF are heated at 50°C for 12 hours.

  • SOCl₂ (3 equiv) is added directly, and the mixture is refluxed for 4 hours.

  • Benzylamine (1.1 equiv) is introduced at 0°C, stirred for 2 hours, and purified via activated carbon filtration.

Yield : 88–90%.

Purification and Characterization

Purification Techniques

  • Decolorization : Activated carbon (2% w/w) in hot THF removes colored impurities.

  • Crystallization : Vacuum-dried crude product is recrystallized from ethanol/water (7:3 v/v).

  • Column Chromatography : Silica gel eluted with 2% methanol/methylene chloride for high-purity isolates.

Analytical Data

  • Melting Point : 170–171.5°C.

  • HPLC Purity : 99.5–99.7% (C18 column, 70:30 H₂O/MeOH, 240 nm).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, SO₂NH₂), 7.85–7.40 (m, 5H, benzyl), 4.55 (d, 2H, CH₂), 3.90 (s, 3H, OCH₃).

Comparative Analysis of Methods

Parameter Route A Route B One-Pot
Total Steps432
Overall Yield (%)70–7580–8588–90
Key AdvantageHigh purityShorter timelineMinimal waste
LimitationMulti-stepChloride sourcingCatalyst cost

Industrial Scalability and Environmental Impact

The one-pot method is preferred for large-scale production due to:

  • Solvent Recovery : THF is recycled via distillation.

  • Waste Reduction : Only NaCl and trace CuCl byproducts.

  • Energy Efficiency : 50–60°C operating temperatures .

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